molecular formula C5H4O5 B12859435 3,4-Dihydroxyfuran-2-carboxylic acid

3,4-Dihydroxyfuran-2-carboxylic acid

Cat. No.: B12859435
M. Wt: 144.08 g/mol
InChI Key: PXSHYMDFJMPGPY-UHFFFAOYSA-N
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Description

3,4-Dihydroxyfuran-2-carboxylic acid is an organic compound that belongs to the furan family. It is characterized by a furan ring substituted with two hydroxyl groups at the 3 and 4 positions and a carboxylic acid group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dihydroxyfuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3,4-dihydroxyfuran using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the formation of the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound often involves the use of lignocellulosic biomass as a starting material. This biomass is subjected to hydrolysis and subsequent oxidation to yield the desired compound. The process is environmentally friendly and aligns with the principles of green chemistry .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxyfuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions include various furan derivatives with different functional groups, which can be used in further chemical synthesis and applications .

Scientific Research Applications

3,4-Dihydroxyfuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydroxyfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydroxyfuran-2-carboxylic acid is unique due to the specific positioning of its hydroxyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C5H4O5

Molecular Weight

144.08 g/mol

IUPAC Name

3,4-dihydroxyfuran-2-carboxylic acid

InChI

InChI=1S/C5H4O5/c6-2-1-10-4(3(2)7)5(8)9/h1,6-7H,(H,8,9)

InChI Key

PXSHYMDFJMPGPY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(O1)C(=O)O)O)O

Origin of Product

United States

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